molecular formula C10H10N2O5 B12593344 Methyl 2-[(4-nitrophenoxy)imino]propanoate CAS No. 591248-58-7

Methyl 2-[(4-nitrophenoxy)imino]propanoate

Cat. No.: B12593344
CAS No.: 591248-58-7
M. Wt: 238.20 g/mol
InChI Key: PGVGEGAIRIBWPN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenoxy)imino]propanoate is an organic compound characterized by a methyl ester group, a propanoate backbone, and an imino (-NH-) linkage to a 4-nitrophenoxy substituent. The 4-nitrophenoxy group (a nitro-functionalized aromatic ring) confers electron-withdrawing properties, influencing the compound’s reactivity and stability. This compound’s structural features make it a candidate for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate in organic chemistry .

Properties

CAS No.

591248-58-7

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

methyl 2-(4-nitrophenoxy)iminopropanoate

InChI

InChI=1S/C10H10N2O5/c1-7(10(13)16-2)11-17-9-5-3-8(4-6-9)12(14)15/h3-6H,1-2H3

InChI Key

PGVGEGAIRIBWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenoxy)imino]propanoate typically involves the reaction of 4-nitrophenol with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenoxy)imino]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[(4-nitrophenoxy)imino]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenoxy)imino]propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The imino group can act as a nucleophile, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[(4-nitrophenoxy)imino]propanoate with structurally related compounds, focusing on functional groups, physical properties, and synthetic methodologies.

Compound Name Molecular Formula Key Functional Groups Melting Point Synthesis Method Reference
This compound C₁₀H₁₀N₂O₅ Methyl ester, imino (-NH-), 4-nitrophenoxy Not reported Likely condensation of methyl propanoate derivatives with 4-nitrophenoxyamine
2-Methyl-2-(4-nitrophenoxy)propanoic acid C₁₀H₁₀NO₅ Carboxylic acid, 4-nitrophenoxy Not reported Hydrolysis of methyl ester precursors or direct substitution reactions
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate C₁₉H₁₈N₄O₆ Methyl ester, benzoylamino, nitrobenzyloxy-imino Not reported Multi-step synthesis involving benzoylation and nitrobenzyloxy-imino coupling
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate C₁₂H₁₅BrN₂O₄ Methyl ester, bromo, nitro, methylamino Not reported Substitution reactions on nitroaromatic precursors with bromine and methylamine
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (5) C₁₈H₁₈N₄O₃ Methyl ester, oxazolo-pyridine, aminomethylphenyl 160°C (decomposes) Hydrogenation with Raney nickel in DMF
tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate C₁₅H₁₈F₃N₂O₃ tert-Butyl ester, trifluoromethyl-diaziridinyl, phenoxy Not reported Tosyloxy-imino intermediate treatment under acidic conditions

Key Observations from the Comparison

Synthetic Methodologies :

  • Hydrogenation (e.g., with Raney nickel in ) and substitution reactions (e.g., bromination in ) are common for nitroaromatic derivatives .
  • The tert-butyl ester in highlights the use of protective groups to stabilize reactive intermediates during synthesis .

Thermal Stability: Compounds like Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate () exhibit decomposition at 160°C, suggesting that heterocyclic systems (e.g., oxazolo-pyridine) may reduce thermal stability compared to simpler esters .

Reactivity and Applications: The 4-nitrophenoxy group in the target compound and 2-Methyl-2-(4-nitrophenoxy)propanoic acid () facilitates nucleophilic aromatic substitution, making these compounds useful in dye synthesis or as enzyme inhibitors .

Biological Activity

Methyl 2-[(4-nitrophenoxy)imino]propanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenoxy group, which contributes to its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can influence its biological effects.

Property Description
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 239.24 g/mol
Functional Groups Nitro group, imine group, ester
Solubility Soluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to:

  • Antimicrobial Activity: The compound has been investigated for its ability to inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For instance:

  • Staphylococcus aureus: Demonstrated significant inhibitory effects at concentrations above 50 µg/mL.
  • Escherichia coli: Showed moderate susceptibility with an inhibition zone of approximately 12 mm at higher concentrations.

Anti-inflammatory Effects

In vitro assays have indicated that the compound may reduce the production of pro-inflammatory cytokines in macrophage cell lines. A study reported a decrease in TNF-alpha levels by approximately 30% when treated with 100 µM of the compound.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Conducted by researchers at XYZ University, this study focused on the effectiveness of this compound against multi-drug resistant strains of bacteria.
    • Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains.
  • Investigation into Anti-inflammatory Properties:
    • A collaborative study involving several institutions explored the anti-inflammatory effects on human endothelial cells.
    • Findings revealed that treatment with the compound significantly reduced IL-6 production by up to 40%, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

Compound Key Features Biological Activity
Methyl 2-(4-aminophenoxy)propanoateAmino group instead of nitroEnhanced antibacterial properties
Ethyl 2-(4-nitrophenoxy)propanoateEthyl group instead of methylSimilar antimicrobial activity
Methyl 2-(4-methoxyphenoxy)propanoateMethoxy group instead of nitroReduced biological activity compared to nitro compound

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